molecular formula C23H27ClKN3O5S B12399236 Glibenclamide (potassium)

Glibenclamide (potassium)

Cat. No.: B12399236
M. Wt: 532.1 g/mol
InChI Key: KYWKCYNEBFMDBB-UHFFFAOYSA-M
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Description

Glibenclamide (glyburide) is an oral sulfonylurea drug classified as an ATP-sensitive potassium (KATP) channel inhibitor. It is clinically used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells. Its mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of KATP channels, inducing channel closure, membrane depolarization, and subsequent calcium influx to trigger insulin exocytosis . Beyond its antidiabetic role, glibenclamide exhibits off-target effects, including inhibition of P-glycoprotein (P-gp) and cystic fibrosis transmembrane conductance regulator (CFTR), modulation of mitochondrial bioenergetics, and suppression of inflammatory pathways like inducible nitric oxide synthase (iNOS) induction . Its molecular formula is C₂₃H₂₈ClN₃O₅S, with a molecular weight of 494 g/mol .

Scientific Research Applications

Diabetes Management

Glibenclamide is widely used to treat Type II diabetes by enhancing insulin secretion in response to glucose levels. It is particularly beneficial for patients who do not achieve adequate glycemic control with diet and exercise alone.

Cardiovascular Applications

Research has indicated that glibenclamide may have protective effects in various cardiovascular conditions:

  • Reperfusion Injury : Glibenclamide has been shown to inhibit neutrophil migration and reduce inflammatory responses during ischemia-reperfusion injury in animal models. A study demonstrated that glibenclamide administration significantly reduced vascular permeability and neutrophil accumulation following reperfusion of the ischemic superior mesenteric artery .
  • Cantu Syndrome : In a pilot study involving patients with Cantu syndrome—characterized by cardiovascular abnormalities—glibenclamide was found to reverse cardiac hypertrophy and other associated cardiovascular dysfunctions. This suggests its potential repurposing for treating specific genetic cardiovascular disorders .

Neurological Applications

Glibenclamide has been explored for its neuroprotective properties:

  • Neonatal Diabetes : In cases of neonatal diabetes caused by K(ATP) channel mutations, glibenclamide serves as a treatment option by blocking the open K(ATP) channels, thereby restoring normal insulin secretion .
  • Inflammation : Studies suggest that glibenclamide can alleviate cardiac inflammation induced by β-adrenergic receptor overactivation through inhibition of the NLRP3 inflammasome pathway . This highlights its potential role in managing inflammatory cardiac conditions.

Summary of Key Findings

The following table summarizes significant research findings related to the applications of glibenclamide:

Application AreaStudy ReferenceKey Findings
Diabetes Management Enhances insulin secretion; effective for Type II diabetes management.
Cardiovascular Protection Reduces neutrophil accumulation during reperfusion injury; improves outcomes.
Cantu Syndrome Reverses cardiac hypertrophy and vascular abnormalities associated with CS.
Neuroprotection Effective in treating neonatal diabetes due to K(ATP) channel mutations.
Inflammation Alleviates cardiac inflammation via NLRP3 inflammasome inhibition.

Case Study 1: Reperfusion Injury

In an experimental model involving rats subjected to ischemia-reperfusion injury, glibenclamide was administered prior to reperfusion. The results indicated a significant reduction in inflammatory markers and improved vascular function compared to control groups receiving placebo .

Case Study 2: Cantu Syndrome

A randomized double-blind crossover study evaluated the effects of glibenclamide on patients with Cantu syndrome. The results showed marked improvement in cardiac function and reduction in hypertrophy after treatment with glibenclamide, suggesting its therapeutic potential beyond diabetes management .

Comparison with Similar Compounds

Pharmacological Mechanisms and Targets

Glibenclamide’s primary target is the SUR1-KATP channel complex in pancreatic β-cells. However, it also interacts with SUR2 subunits in vascular smooth muscle and cardiac tissues, contributing to cardiovascular side effects . Off-target effects include:

  • Mitochondrial Modulation : Inhibition of potassium efflux downstream of mitochondrial reactive oxygen species (mROS), attenuating caspase-1 activation in inflammatory pathways .
  • Vascular Effects : Age-dependent modulation of acetylcholine-induced vasodilation, with diminished efficacy in older arteries .
  • Inflammation: Dose-dependent suppression of iNOS induction in macrophages, unlike non-selective potassium channel blockers like tetraethylammonium .

Comparison with Other Sulphonylureas (e.g., Gliclazide)

Parameter Glibenclamide Gliclazide
Target Specificity Binds SUR1 (pancreas) and SUR2 (heart/vasculature) Selective for SUR1, minimal cardiac interaction
Cardiovascular Risk Inhibits myocardial KATP channels, impairing ischemic preconditioning No significant cardiac interference
Insulin Secretion Potent stimulation via prolonged KATP closure Shorter duration, reduced hypoglycemia risk

Key Finding: Glibenclamide’s non-selectivity for SUR1 increases cardiovascular risks compared to newer sulfonylureas like gliclazide .

Comparison with Potassium Channel Inhibitors (e.g., Tetraethylammonium, 9-Phenanthrol)

  • Tetraethylammonium (TEA): Mechanism: Non-selective blocker of voltage-gated potassium channels. Efficacy: Fails to inhibit LPS-induced nitrite production in macrophages, unlike glibenclamide . Selectivity: Lacks specificity for KATP channels, limiting therapeutic utility .
  • 9-Phenanthrol :

    • Mechanism : Selective TRPM4 channel inhibitor.
    • Potency : More efficacious than glibenclamide in attenuating bladder smooth muscle (DSM) contractions, suggesting distinct targets .
    • Cellular Effects : Increases cell capacitance, a glibenclamide-independent effect .

Key Finding : Glibenclamide’s KATP specificity differentiates it from broader potassium channel blockers, but its efficacy varies across tissue types compared to selective inhibitors like 9-phenanthrol .

Comparison with Potassium Channel Openers (e.g., Cromakalim, Diazoxide)

  • Cromakalim :

    • Mechanism : KATP opener via SUR2 activation.
    • Effect on Insulin : Antagonizes glibenclamide by reopening KATP channels, reducing insulin secretion .
    • Inflammation : Weak inhibition of nitrite formation at high concentrations (10⁻⁵ M) .
  • Diazoxide :

    • Mechanism : SUR-TRPM4 activator and KATP opener.
    • Clinical Use : Used in hyperinsulinemia; glibenclamide reverses its inhibitory effects on insulin secretion .
    • Potency : Weak inhibitor of DSM contractions compared to glibenclamide .

Key Finding : Glibenclamide and potassium openers exhibit reciprocal effects on insulin secretion and vascular tone, highlighting their therapeutic antagonism .

Interaction with Imidazoline Compounds (e.g., RX801080)

Imidazoline compounds like RX801080 antagonize glibenclamide’s effects on insulin secretion without binding to sulfonylurea receptors. RX801080 inhibits both glibenclamide-induced insulin release and its ability to counteract diazoxide, suggesting allosteric modulation of KATP channels . This interaction underscores the complexity of KATP channel regulation, where distinct binding sites can functionally converge .

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Evaluation of Glibenclamide Tablets

Parameter Glibenclamide (Reference) Generic Brands
Assay (% Label Claim) 95–105% (BP standards) 97.2–102.4%
Dissolution pH 7.6–9.4 (USP buffer systems) Compliant across brands
System Repeatability RSD ≤2% (HPLC concentrations) Consistent with reference

Note: Glibenclamide tablets meet pharmacopeial standards for content uniformity and dissolution, ensuring bioequivalence among brands .

Biological Activity

Glibenclamide, also known as glyburide, is an oral hypoglycemic agent primarily used in the management of type 2 diabetes mellitus. It belongs to the class of drugs known as sulfonylureas and functions predominantly as an ATP-sensitive potassium (KATP_{ATP}) channel blocker. This article explores the biological activity of glibenclamide, including its mechanisms, effects on various biological systems, and relevant case studies.

Glibenclamide exerts its pharmacological effects primarily through the inhibition of KATP_{ATP} channels found in pancreatic beta cells. By blocking these channels, glibenclamide leads to:

  • Increased intracellular calcium levels : The closure of KATP_{ATP} channels results in depolarization of the cell membrane, which opens voltage-gated calcium channels, leading to calcium influx and subsequent insulin secretion from pancreatic beta cells .
  • Inhibition of CFTR chloride channels : Glibenclamide also inhibits cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, with an IC50_{50} value of approximately 20 µM .

Insulin Secretion

The primary clinical application of glibenclamide is to enhance insulin secretion in patients with type 2 diabetes. Several studies have demonstrated its efficacy in lowering blood glucose levels by stimulating insulin release from the pancreas.

Cardiovascular Effects

Recent research has indicated that glibenclamide may have protective effects against cardiovascular complications associated with conditions like septic shock and Cantu syndrome. In a randomized controlled trial, glibenclamide administration reversed cardiovascular abnormalities in patients with septic shock by inhibiting KATP_{ATP} channel activity . Additionally, in animal models of Cantu syndrome, chronic administration of glibenclamide was shown to reverse cardiac hypertrophy and vascular abnormalities .

Anti-inflammatory Properties

Glibenclamide has been shown to suppress neutrophil migration and chemotaxis during acute inflammatory responses. In a study involving intestinal ischemia-reperfusion injury in rats, glibenclamide treatment significantly reduced neutrophil accumulation and inflammatory markers such as TNF-alpha and IL-6 . This suggests a potential therapeutic role for glibenclamide in managing inflammatory conditions.

Case Studies

  • Reversal of Life-Threatening Complications : A study reported three critically ill patients who developed severe hyperkalemia due to medications that opened KATP_{ATP} channels. Administration of glibenclamide rapidly reversed these complications, indicating its potential use in acute clinical settings .
  • Hypertension Management : In a study with Brown-Norway rats, glibenclamide was shown to accelerate urinary kallikrein secretion, which is associated with sodium excretion and blood pressure regulation. This effect was more pronounced under high-sodium dietary conditions .
  • Antileishmanial Activity : Experimental studies have demonstrated that glibenclamide exhibits significant antileishmanial activity against Leishmania species when used in combination with other antileishmanial agents. The drug's effectiveness was noted even in resistant strains when administered together with glucantime .

Data Summary

The following table summarizes key findings related to the biological activity of glibenclamide:

Biological Activity Effect Study Reference
Insulin SecretionIncreased secretion from pancreatic beta cells
Cardiovascular ProtectionReversed abnormalities in septic shock
Anti-inflammatoryReduced neutrophil migration
Hypertension ManagementIncreased urinary kallikrein secretion
AntileishmanialSignificant reduction in lesion size

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying glibenclamide’s mechanism of action on ATP-sensitive potassium (KATP) channels?

  • Methodological Guidance : Use in vitro pancreatic β-cell lines (e.g., INS-1) to assess insulin secretion via KATP channel inhibition. For neuronal studies, employ transgenic mice expressing human KATP mutations (e.g., nV59M mice) to evaluate CNS penetration . Validate results using patch-clamp electrophysiology and liquid chromatography tandem mass spectrometry (LC-MS/MS) for drug quantification .

Q. How can researchers quantify glibenclamide in biological matrices with high sensitivity?

  • Methodological Guidance : Utilize LC-MS/MS with pseudo-selected reaction monitoring (pSRM), achieving a limit of quantification (LOQ) of 10 ng/mL. For UV-Vis spectroscopy, validate methods using absorption correction techniques for multicomponent formulations (e.g., combined with metformin or pioglitazone) . Cross-validate results with high-performance liquid chromatography (HPLC) to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing glibenclamide’s dose-response effects?

  • Methodological Guidance : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare outcomes across treatment groups, such as insulin secretion or channel blockade efficacy . Report confidence intervals and effect sizes to enhance rigor .

Advanced Research Questions

Q. Why does systemic glibenclamide administration fail to achieve therapeutic CNS levels despite high plasma concentrations?

  • Methodological Guidance : Investigate blood-brain barrier (BBB) efflux mechanisms using P-glycoprotein inhibitors (e.g., elacridar) in rodent models. Measure glibenclamide in cerebrospinal fluid (CSF) and brain tissue via LC-MS/MS. Note that even suprapharmacological doses in rats show CSF concentrations below detection limits, suggesting rapid export mechanisms . Consider intrathecal delivery for CNS-targeted studies .

Q. How do contradictory outcomes arise in glibenclamide studies, such as its protective vs. harmful effects in sepsis models?

  • Methodological Guidance : Compare experimental designs:

Parameter TEA (Non-selective K<sup>+</sup> Blocker) Glibenclamide (Selective KATP Blocker)
Mortality Reduction50% reductionIncreased mortality
Cytokine LevelsReduced TNF-α, IL-1βNo significant change
Organ DamageAttenuatedWorsened
  • Contextual factors include timing of administration (e.g., 4 hours post-sepsis induction for TEA), model specificity (e.g., caecal ligation vs. lipopolysaccharide-induced sepsis), and off-target effects .

Q. What molecular dynamics explain glibenclamide’s differential binding to pancreatic vs. neuronal KATP channels?

  • Methodological Guidance : Use cryo-EM structures (e.g., PDB ID: 5YKG) to analyze glibenclamide’s interaction with SUR1 subunits in pancreatic channels. Compare with neuronal SUR2B subunits using mutagenesis studies. Assess binding affinity via isothermal titration calorimetry (ITC) .

Q. How does glibenclamide impair mitochondrial function in renal tubular cells, and what are the implications for diabetic nephropathy?

  • Methodological Guidance : Measure mitochondrial membrane potential (ΔΨm) using JC-1 staining in HK-2 cells treated with glibenclamide (10–100 µM). Correlate with ATP production and reactive oxygen species (ROS) levels. Note dose-dependent reductions in mitochondrial respiration, suggesting off-target effects on KATP channels in nephrons .

Q. Research Design & Data Interpretation

Q. How can researchers address glibenclamide’s limited bioavailability in preclinical studies?

  • Methodological Guidance : Optimize formulations using nanocarriers (e.g., liposomes) to enhance solubility. Conduct pharmacokinetic studies in rodents to assess AUC (area under the curve) and Cmax. Cross-reference with human pharmacokinetic data to validate translational relevance .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on glibenclamide?

  • Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • P : Neonatal diabetes models (nV59M mice)
  • I : Intracerebroventricular glibenclamide
  • C : Systemic administration
  • O : Neuronal KATP channel activity .

Q. How should researchers navigate conflicting literature on glibenclamide’s role in ischemic preconditioning?

  • Methodological Guidance : Conduct systematic reviews with strict inclusion criteria (e.g., RCTs, animal studies with standardized ischemia protocols). Use meta-analysis tools (e.g., RevMan) to pool data on infarct size reduction. Highlight heterogeneity in models (cardiac vs. renal ischemia) and dosage regimes .

Properties

Molecular Formula

C23H27ClKN3O5S

Molecular Weight

532.1 g/mol

IUPAC Name

potassium;(5-chloro-2-methoxybenzoyl)-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]azanide

InChI

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H3,25,26,27,28,29);/q;+1/p-1

InChI Key

KYWKCYNEBFMDBB-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)[N-]CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+]

Origin of Product

United States

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